molecular formula C17H22N2O B279461 [(5-phenylfuran-2-yl)methyl](piperidin-4-ylmethyl)amine

[(5-phenylfuran-2-yl)methyl](piperidin-4-ylmethyl)amine

Katalognummer: B279461
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: SWZBGLPNJVKLSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Phenyl-2-furyl)methylamine is a compound that features a piperidine ring, a phenyl group, and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound could have significant biological activity.

Eigenschaften

Molekularformel

C17H22N2O

Molekulargewicht

270.37 g/mol

IUPAC-Name

N-[(5-phenylfuran-2-yl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C17H22N2O/c1-2-4-15(5-3-1)17-7-6-16(20-17)13-19-12-14-8-10-18-11-9-14/h1-7,14,18-19H,8-13H2

InChI-Schlüssel

SWZBGLPNJVKLSU-UHFFFAOYSA-N

SMILES

C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3

Kanonische SMILES

C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-2-furyl)methylamine typically involves the formation of the piperidine ring followed by the attachment of the phenyl and furan groups One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the coupling reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Phenyl-2-furyl)methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl and furan groups.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms, while nucleophilic substitution can introduce other groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenyl or furan rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on receptor binding and enzyme inhibition.

    Medicine: The piperidine ring is a common feature in many drugs, suggesting that this compound could be explored for its therapeutic potential.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (5-Phenyl-2-furyl)methylamine likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the phenyl and furan groups can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: Compounds such as piperidine itself or substituted piperidines share the piperidine ring structure.

    Phenyl derivatives: Compounds like benzylamine or phenethylamine have similar phenyl groups.

    Furan derivatives: Compounds such as furfurylamine or furan-2-carboxylic acid contain the furan ring.

Uniqueness

(5-Phenyl-2-furyl)methylamine is unique due to the combination of the piperidine, phenyl, and furan rings in a single molecule. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.